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molecular formula C5H5NO3 B1196753 3-Methylisoxazole-5-carboxylic acid CAS No. 4857-42-5

3-Methylisoxazole-5-carboxylic acid

Cat. No. B1196753
M. Wt: 127.1 g/mol
InChI Key: HXIYCKAAQPHZBM-UHFFFAOYSA-N
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Patent
US05563163

Procedure details

Concentrated HCl (450 ml) was added to ethyl 2,4-dioxovalerate ( 177.8 g, 1.1 mol ) followed by hydroxylamine hydrochloride (103.7 g, 1.68 mol). The reaction mixture was stirred for 7 hours, then allowed to stand for 60 hours. The solvent was removed in vacuo and the residue was chilled on ice. A solid formed which was collected by filtration and washed with cold water. The solid was dissolved in THF (11), the solution was filtered and the solvent was removed in vacuo. The residue was slurried with ethyl acetate (200 ml) and the solid collected by filtration. Concentration of filtrate to approximately 30 ml afforded a second crop of the product. The two crops were combined and recrystallized from methanol to afford 82.1 g (58%) of 3-methylisoxazole-5-carboxylic acid, m.p. 209°-211° C.
Quantity
103.7 g
Type
reactant
Reaction Step One
Quantity
177.8 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][C:9](=O)[CH3:10])[C:3]([O:5]CC)=[O:4].Cl.[NH2:13]O>Cl>[CH3:10][C:9]1[CH:8]=[C:2]([C:3]([OH:5])=[O:4])[O:1][N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
103.7 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
177.8 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
450 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue was chilled on ice
CUSTOM
Type
CUSTOM
Details
A solid formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in THF (11)
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
CUSTOM
Type
CUSTOM
Details
Concentration of filtrate to approximately 30 ml afforded a second crop of the product
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1=NOC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 82.1 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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